molecular formula C26H21N3 B11525070 Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-

Cat. No.: B11525070
M. Wt: 375.5 g/mol
InChI Key: BRJBHMDMQPJXDJ-BMRADRMJSA-N
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Description

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]- is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a quinoline core substituted with a pyrazoline ring, which is further functionalized with phenyl and phenylethenyl groups. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-, typically involves multi-step reactions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent under acidic conditions to form the quinoline ring .

For the specific synthesis of Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]-, a key step involves the formation of the pyrazoline ring. This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions typically include the use of a base such as sodium ethoxide in ethanol, followed by cyclization to form the pyrazoline ring .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, which are essential for constructing the quinoline and pyrazoline rings .

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bonds in the phenylethenyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]- involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities. The presence of the pyrazoline ring enhances its ability to form hydrogen bonds with biological targets, increasing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 2-[5-phenyl-3-(2-phenylethenyl)-2-pyrazolin-1-yl]- is unique due to the presence of both the pyrazoline ring and the phenylethenyl group. This combination enhances its biological activity and allows for more diverse chemical reactivity compared to simpler quinoline derivatives .

Properties

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

2-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]quinoline

InChI

InChI=1S/C26H21N3/c1-3-9-20(10-4-1)15-17-23-19-25(22-12-5-2-6-13-22)29(28-23)26-18-16-21-11-7-8-14-24(21)27-26/h1-18,25H,19H2/b17-15+

InChI Key

BRJBHMDMQPJXDJ-BMRADRMJSA-N

Isomeric SMILES

C1C(N(N=C1/C=C/C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Canonical SMILES

C1C(N(N=C1C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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